molecular formula C7H5N B12890464 Cyclopenta[b]pyrrole CAS No. 250-36-2

Cyclopenta[b]pyrrole

Cat. No.: B12890464
CAS No.: 250-36-2
M. Wt: 103.12 g/mol
InChI Key: YEDVUDDWJVRKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta[b]pyrrole is a nitrogen-containing heterocyclic compound characterized by a fused ring structure comprising a cyclopentane ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopenta[b]pyrrole can be synthesized through various methods. One notable approach involves a calcium(II)/copper(II) catalytic sequence, which enables the preparation of cyclopenta[b]pyrroles from furan and aniline derivatives . This method relies on an aza-Piancatelli/hydroamination sequence promoted by common calcium(II) and copper(II) salts. The reaction conditions, including the choice of solvent and the substitution pattern of the precursors, play a crucial role in determining the yield and selectivity of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of readily available starting materials and common catalytic systems makes these methods potentially adaptable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Cyclopenta[b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, a ZnCl2-catalyzed cascade reaction of enaminones with 2-furylcarbinols has been developed to synthesize functionalized this compound derivatives . This reaction proceeds under mild conditions and offers chemo- and diastereo-selective access to the desired products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound derivatives.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for the reduction of this compound derivatives.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) or sulfonyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield this compound-2,3-diones, while reduction reactions can produce cyclopenta[b]pyrrolines.

Mechanism of Action

The mechanism of action of cyclopenta[b]pyrrole derivatives varies depending on their specific application. In medicinal chemistry, these compounds often target specific enzymes or receptors, modulating their activity to exert therapeutic effects. For example, certain this compound derivatives have been shown to inhibit kinase activity, thereby interfering with cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

  • Pyrrolo[1,2-a]quinoxalines
  • Pyrrolo[1,2-a]pyrazines
  • Cyclopenta[b]pyrrolines

Biological Activity

Cyclopenta[b]pyrrole is a heterocyclic compound that has garnered attention in recent years due to its diverse biological activities. This article explores the synthesis, mechanisms, and biological effects of this compound, emphasizing its potential applications in medicinal chemistry.

1. Chemical Structure and Synthesis

This compound is characterized by a five-membered ring fused to a pyrrole structure. The synthesis of cyclopenta[b]pyrroles often involves various methodologies, including:

  • Tandem Reactions : A common approach involves a tandem [4 + 2] cycloaddition followed by cycloreversion and ring rearrangement reactions .
  • Substrate Variations : Different substrates, such as triazines, can be used to produce cyclopenta[b]pyrroles through nucleophilic addition reactions .

Table 1: Synthesis Methods of this compound

MethodologyDescription
Tandem [4 + 2] CycloadditionInvolves cycloaddition followed by rearrangement reactions .
Nucleophilic AdditionUtilizes substrates like triazines for the formation of cyclopenta[b]pyrroles .

2. Biological Activities

Cyclopenta[b]pyrroles exhibit a range of biological activities, making them promising candidates for drug development. Key findings include:

  • Anticancer Properties : Cyclopenta[b]pyrroles have shown potent antiproliferative effects against various cancer cell lines. For instance, one study highlighted their ability to inhibit microtubule depolymerization, which is crucial for cancer cell proliferation .
  • Antimicrobial Activity : Research indicates that cyclopenta[b]pyrroles possess antibacterial and antifungal properties. These compounds have been tested against multiple pathogens, demonstrating effectiveness in inhibiting their growth .
  • Neuropharmacological Effects : Some derivatives of this compound have been studied for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Table 2: Biological Activities of this compound

Activity TypeObservations
AnticancerPotent antiproliferative effects on cancer cell lines .
AntimicrobialEffective against various bacteria and fungi .
NeuropharmacologicalPotential neuroprotective effects observed .

3. Case Studies and Research Findings

Several studies have investigated the biological activity of cyclopenta[b]pyrroles:

  • Case Study 1 : A pyrrole-based compound was designed to target the colchicine site on tubulin, leading to significant cytotoxicity against cancer cells. The study utilized a sulforhodamine B assay to quantify cell viability, revealing IC50 values in the nanomolar range .
  • Case Study 2 : Another study focused on the antimicrobial activity of cyclopenta[b]pyrroles derived from natural products. The compounds were tested against clinical isolates of bacteria and demonstrated significant inhibition zones, indicating strong antibacterial properties .

4. Mechanistic Insights

The mechanisms underlying the biological activities of cyclopenta[b]pyrroles are complex and multifaceted:

  • Microtubule Interaction : The antiproliferative effects are primarily attributed to the disruption of microtubule dynamics, which is essential for cell division. This interaction is similar to that observed with established chemotherapeutic agents like colchicine .
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes such as phosphodiesterases and acetylcholinesterase, which are implicated in various diseases including Alzheimer's disease and other cognitive disorders .

Properties

CAS No.

250-36-2

Molecular Formula

C7H5N

Molecular Weight

103.12 g/mol

IUPAC Name

cyclopenta[b]pyrrole

InChI

InChI=1S/C7H5N/c1-2-6-4-5-8-7(6)3-1/h1-5H

InChI Key

YEDVUDDWJVRKIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC2=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.